molecular formula C11H12BrNO2 B13504373 Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13504373
M. Wt: 270.12 g/mol
InChI Key: HKBOCLWPQRDUFV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound that belongs to the indene family. This compound is characterized by its unique structure, which includes a bromine atom and an amino group attached to an indene backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted indene derivatives, while oxidation can produce indene ketones or alcohols.

Scientific Research Applications

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but lacks the bromine atom and ester group.

    Methyl 3-amino-5-bromo-2-methylbenzoate: Similar functional groups but different core structure.

    5-Methylindane: Similar indene backbone but different substituents.

Uniqueness

Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the indene scaffold makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6,13H2,1H3

InChI Key

HKBOCLWPQRDUFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N

Origin of Product

United States

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